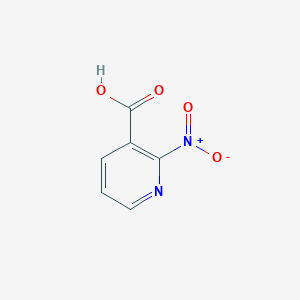
2-Nitronicotinsäure
Übersicht
Beschreibung
2-Nitronicotinic acid is an organic compound with the molecular formula C6H4N2O4 It is a derivative of nicotinic acid, where a nitro group is substituted at the second position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
2-Nitronicotinic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to nicotinic acid.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
Target of Action
2-Nitronicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), is likely to share similar targets with its parent compound . Nicotinic acid primarily targets the HCA2 and HCA3 receptors , which play a crucial role in metabolism . These receptors are involved in various physiological processes, including lipid metabolism and the regulation of inflammatory responses .
Mode of Action
Nicotinic acid acts as an agonist at the HCA2 and HCA3 receptors . Upon binding, it triggers a series of intracellular events that lead to various physiological effects, such as the reduction of lipolysis and the modulation of inflammatory responses .
Biochemical Pathways
The biochemical pathways affected by 2-Nitronicotinic acid are likely to be similar to those influenced by nicotinic acid. Nicotinic acid is involved in the NAD-dependent pathways and plays a vital role in redox metabolism . It acts as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes . The pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, which is involved in the early steps of nicotinamide adenine dinucleotide (NAD) biosynthesis .
Pharmacokinetics
It’s known that the pharmacokinetics of nicotinic acid can be dose-dependent . Nicotinic acid and its major metabolite, nicotinuric acid, have a half-life of approximately 0.9 hours and 1.3 hours, respectively . About 69.5% of a dose of nicotinic acid is recovered in urine .
Result of Action
Nicotinic acid has been shown to have a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .
Action Environment
The action, efficacy, and stability of 2-Nitronicotinic acid may be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, factors such as pH, presence of other substances, and individual metabolic differences can influence the compound’s action and efficacy.
Biochemische Analyse
Biochemical Properties
2-Nitronicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions often involve the inhibition or activation of enzyme activities, which can influence metabolic pathways. For instance, 2-Nitronicotinic acid has been shown to inhibit certain dehydrogenases, thereby affecting the redox state of cells and altering metabolic fluxes .
Cellular Effects
2-Nitronicotinic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Nitronicotinic acid can affect the expression of genes involved in oxidative stress responses and energy metabolism. Additionally, it has been observed to impact cell signaling pathways related to inflammation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-Nitronicotinic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. At the molecular level, 2-Nitronicotinic acid binds to the active sites of enzymes, altering their conformation and activity. This binding can result in the inhibition of enzyme activity, such as the inhibition of NAD-dependent dehydrogenases, which affects cellular redox balance and metabolic processes . Furthermore, 2-Nitronicotinic acid can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitronicotinic acid can change over time due to its stability and degradation. Studies have shown that 2-Nitronicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 2-Nitronicotinic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Nitronicotinic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, 2-Nitronicotinic acid can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
2-Nitronicotinic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can influence the levels of metabolites and the flux of metabolic pathways, particularly those related to redox reactions and energy production. The compound’s interaction with NAD-dependent enzymes highlights its role in modulating redox balance and metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Nitronicotinic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, affecting its accumulation and activity within different cellular compartments. The distribution of 2-Nitronicotinic acid can influence its efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of 2-Nitronicotinic acid is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 2-Nitronicotinic acid within mitochondria, for example, can enhance its effects on energy metabolism and redox balance. Understanding the subcellular distribution of 2-Nitronicotinic acid provides insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitronicotinic acid typically involves the nitration of nicotinic acid. This process can be carried out using acid anhydrides and water to form the nitronate intermediate, which is then oxidized to 2-nitronicotinic acid using oxidizing agents such as potassium permanganate.
Industrial Production Methods: Industrial production methods for 2-nitronicotinic acid are not extensively documented. the general approach involves large-scale nitration and oxidation processes, similar to those used in laboratory synthesis, but optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation Products: Further oxidized nitro derivatives.
Reduction Products: Amino derivatives of nicotinic acid.
Substitution Products: Varied depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Nicotinic Acid:
2-Nitropyridine: A structurally similar compound with a nitro group at the second position of the pyridine ring.
5-Nitronicotinic Acid: Another nitro-substituted derivative of nicotinic acid, but with the nitro group at the fifth position
Uniqueness: 2-Nitronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the second position makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
IUPAC Name |
2-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-7-5(4)8(11)12/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMQELJEDBHDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305470 | |
| Record name | 2-Nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33225-72-8 | |
| Record name | 33225-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



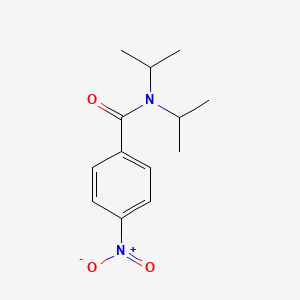
![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)

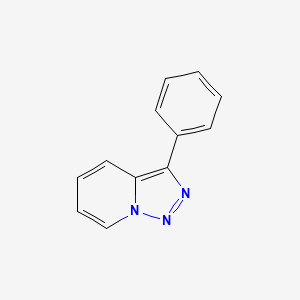
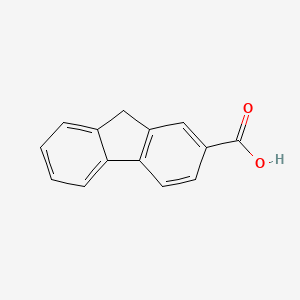
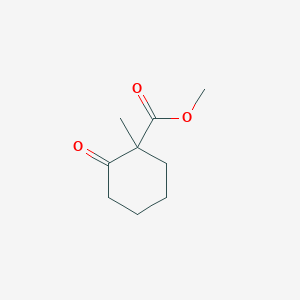

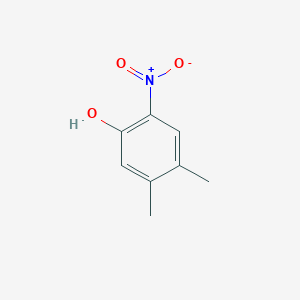


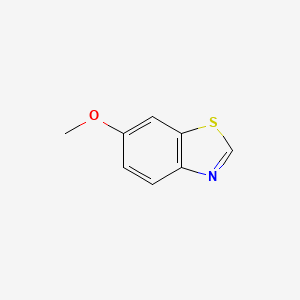

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
